molecular formula C15H11NO3 B11863407 Coumarin, 7-methoxy-4-(4-pyridyl)- CAS No. 841-97-4

Coumarin, 7-methoxy-4-(4-pyridyl)-

Cat. No.: B11863407
CAS No.: 841-97-4
M. Wt: 253.25 g/mol
InChI Key: IWMJGRNPLOQFAS-UHFFFAOYSA-N
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Description

Coumarin, 7-methoxy-4-(4-pyridyl)-, is a synthetic derivative of coumarin, a naturally occurring compound found in many plants. This compound is characterized by the presence of a methoxy group at the 7th position and a pyridyl group at the 4th position of the coumarin core. Coumarins are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Coumarin, 7-methoxy-4-(4-pyridyl)-, typically involves the reaction of 7-hydroxy-4-methylcoumarin with propargyl bromide in the presence of anhydrous potassium carbonate in dry acetone. This is followed by a reaction with various sodium azides . Another method involves the use of microwave or ultrasound energy to facilitate the reaction, which is considered a green approach .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Coumarin, 7-methoxy-4-(4-pyridyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dry acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield coumarin derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of dihydrocoumarins .

Scientific Research Applications

Coumarin, 7-methoxy-4-(4-pyridyl)-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Coumarin, 7-methoxy-4-(4-pyridyl)-, involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of Coumarin, 7-methoxy-4-(4-pyridyl)-.

    4-Aminocoumarin: Known for its use in organic synthesis and medicinal chemistry.

    7-Methoxy-4-(aminomethyl)-coumarin: A substrate for cytochrome P450 enzymes

Uniqueness

Coumarin, 7-methoxy-4-(4-pyridyl)-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridyl group enhances its ability to interact with various molecular targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

841-97-4

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

7-methoxy-4-pyridin-4-ylchromen-2-one

InChI

InChI=1S/C15H11NO3/c1-18-11-2-3-12-13(10-4-6-16-7-5-10)9-15(17)19-14(12)8-11/h2-9H,1H3

InChI Key

IWMJGRNPLOQFAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=NC=C3

Origin of Product

United States

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